molecular formula C13H15F6N3O5 B2851823 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) CAS No. 2097937-76-1

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate)

Cat. No.: B2851823
CAS No.: 2097937-76-1
M. Wt: 407.269
InChI Key: LSIAHXNQIKFMQK-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound consists of a pyridazine ring substituted with a piperidin-4-yloxy group and is stabilized as a bis(2,2,2-trifluoroacetate) salt. The presence of the piperidine and pyridazine moieties imparts significant chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) typically involves the following steps:

    Formation of the Piperidin-4-yloxy Intermediate: This step involves the reaction of piperidine with an appropriate halogenated pyridazine derivative under basic conditions to form the piperidin-4-yloxy intermediate.

    Salt Formation: The intermediate is then reacted with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt. This step is crucial for stabilizing the compound and enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidin-4-yloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced piperidine derivatives.

Scientific Research Applications

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridazine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.

    4-(Piperidin-4-yloxy)pyridazine: Similar structure but with the piperidin-4-yloxy group at a different position on the pyridazine ring.

    3-(Morpholin-4-yloxy)pyridazine: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) is unique due to the combination of the piperidine and pyridazine moieties, which confer distinct chemical reactivity and biological activity. The bis(2,2,2-trifluoroacetate) salt form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

3-piperidin-4-yloxypyridazine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2C2HF3O2/c1-2-9(12-11-5-1)13-8-3-6-10-7-4-8;2*3-2(4,5)1(6)7/h1-2,5,8,10H,3-4,6-7H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIAHXNQIKFMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F6N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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